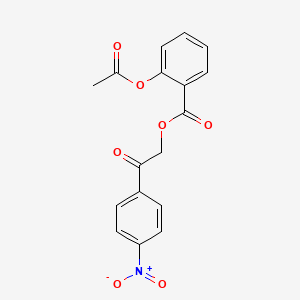![molecular formula C12H10BrClN4O3 B10863341 2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B10863341.png)
2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a brominated pyridine ring and a chlorinated pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-5-bromopyridine with 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic frameworks .
Scientific Research Applications
2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The brominated pyridine and chlorinated pyrazole rings can interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: Similar in structure but lacks the oxoethyl group.
Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate: Similar pyrazole ring but different substituents.
Uniqueness
2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is unique due to its combination of brominated pyridine and chlorinated pyrazole rings, along with the oxoethyl group.
Properties
Molecular Formula |
C12H10BrClN4O3 |
|---|---|
Molecular Weight |
373.59 g/mol |
IUPAC Name |
[2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl] 4-chloro-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10BrClN4O3/c1-18-5-8(14)11(17-18)12(20)21-6-10(19)16-9-3-2-7(13)4-15-9/h2-5H,6H2,1H3,(H,15,16,19) |
InChI Key |
WKCPCRONYCANHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)OCC(=O)NC2=NC=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B10863273.png)

![4-(1,2-benzothiazol-3-yl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B10863284.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10863288.png)
![(4Z)-5-methyl-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10863292.png)
![methyl [(4Z)-4-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10863300.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10863308.png)
![2-Oxo-2-phenylethyl {[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}acetate](/img/structure/B10863314.png)
![methyl 4-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B10863327.png)
![4-{(E)-[(4-chlorophenyl)imino]methyl}-2-phenyl-1,3-oxazol-5-yl 2-nitrobenzoate](/img/structure/B10863329.png)
![2-(phenoxymethyl)-3-{[(1E)-1-(thiophen-2-yl)ethylidene]amino}quinazolin-4(3H)-one](/img/structure/B10863333.png)
![(8Z)-4-methyl-8-(4-nitrobenzylidene)-2H-furo[2,3-h]chromene-2,9(8H)-dione](/img/structure/B10863349.png)
![N'-{(3Z)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10863356.png)
